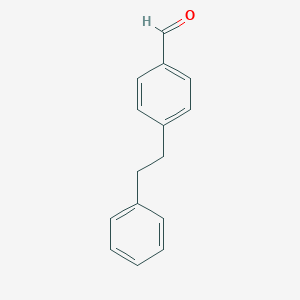

Benzaldehyde, p-phenethyl-

Descripción general

Descripción

Benzaldehyde, p-phenethyl- is a useful research compound. Its molecular formula is C15H14O and its molecular weight is 210.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality Benzaldehyde, p-phenethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzaldehyde, p-phenethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Anticancer and Anti-inflammatory Activities

Research has highlighted the potential of benzaldehyde derivatives in developing anticancer and anti-inflammatory agents. A study investigated a series of compounds based on the structure of benzaldehyde, showing significant activity against breast cancer (MCF-7) and neuroblastoma (SK-N-SH) cell lines. The compounds containing halogen substitutions on the aromatic ring exhibited enhanced biological activities, indicating a promising pathway for future drug development .

Analgesic Properties

In addition to anticancer effects, certain derivatives of benzaldehyde have demonstrated analgesic properties. The synthesis of N-(1-phenylethyl)-2-(substituted phenoxy)acetamide derivatives led to compounds with notable analgesic effects, suggesting their potential as therapeutic agents in pain management .

Flavoring and Fragrance Industry

Food Flavoring

Benzaldehyde is widely recognized for imparting an almond flavor in food products. Its use in flavoring agents enhances the sensory experience of various consumables, including baked goods and confectionery items. It is also employed in e-cigarette liquids to provide a pleasant aroma .

Cosmetics and Personal Care Products

In cosmetics, benzaldehyde serves as a fragrance component due to its appealing scent profile. Its inclusion in personal care products not only enhances fragrance but also contributes to the overall sensory experience of the product .

Organic Synthesis

Precursor for Organic Compounds

Benzaldehyde serves as a key precursor in synthesizing various organic compounds, including dyes and pharmaceuticals. For instance, it is utilized in the production of malachite green dye and certain acridine dyes through reactions such as aldol condensations . Furthermore, it plays a crucial role in synthesizing mandelic acid via hydrocyanic acid addition to benzaldehyde, showcasing its versatility in organic chemistry .

Betti Reaction

The Betti reaction involves the multicomponent reaction between benzaldehydes and naphthols to produce aminobenzylnaphthols. This reaction highlights the utility of benzaldehyde in synthesizing complex organic molecules that can serve as ligands in asymmetric catalysis .

Case Studies

Propiedades

Número CAS |

1212-50-6 |

|---|---|

Fórmula molecular |

C15H14O |

Peso molecular |

210.27 g/mol |

Nombre IUPAC |

4-(2-phenylethyl)benzaldehyde |

InChI |

InChI=1S/C15H14O/c16-12-15-10-8-14(9-11-15)7-6-13-4-2-1-3-5-13/h1-5,8-12H,6-7H2 |

Clave InChI |

IVNWLIBLNSKBSD-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCC2=CC=C(C=C2)C=O |

SMILES canónico |

C1=CC=C(C=C1)CCC2=CC=C(C=C2)C=O |

Key on ui other cas no. |

1212-50-6 |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.